



Application Notes and Protocols for SRK-181 (Linavonkibart) in In Vivo Studies

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Compound of Interest		
Compound Name:	MK181	
Cat. No.:	B138951	Get Quote

A Note on Nomenclature: Extensive research for "MK-181" in the context of in vivo studies did not yield significant public data. However, a well-documented compound with a similar designation, SRK-181 (also known as linavonkibart), is a selective inhibitor of latent transforming growth factor-beta 1 (TGFβ1) with substantial preclinical and clinical data. The following application notes and protocols are based on the available information for SRK-181. It is presumed that "MK-181" may be a typographical error or an alternative internal designation for SRK-181. Researchers should verify the identity of their specific compound.

Introduction

SRK-181, or linavonkibart, is a fully human IgG4 monoclonal antibody designed to selectively target and inhibit the activation of latent TGF β 1.[1][2] The transforming growth factor-beta (TGF β) signaling pathway, particularly the TGF β 1 isoform, is frequently dysregulated in cancer and contributes to an immunosuppressive tumor microenvironment, thereby hindering antitumor immune responses.[3][4] By preventing the activation of latent TGF β 1, SRK-181 aims to restore anti-tumor immunity and overcome resistance to immune checkpoint inhibitors.[3][4][5] These notes provide an overview of the dosage and administration of SRK-181 in preclinical in vivo studies to guide researchers in designing their experiments.

Mechanism of Action: TGFβ1 Signaling Pathway

TGF β 1 is secreted as a latent complex, which, upon activation, binds to its receptors on the cell surface, initiating a signaling cascade. This cascade primarily involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression. In the tumor



microenvironment, this signaling can suppress the activity of immune cells, such as CD8+ T cells, and promote tumor progression.[3] SRK-181 specifically binds to the latent form of TGFβ1, preventing its activation and subsequent downstream signaling.[3][5]



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TGFβ1 signaling pathway and the inhibitory action of SRK-181.

Quantitative Data Summary

The following tables summarize the dosages of SRK-181 used in 4-week toxicology studies in Sprague-Dawley rats and cynomolgus monkeys.[3]

Table 1: SRK-181 Dosage in 4-Week GLP Toxicology Study (Rat)

Species	Strain	Sex	Route of Administr ation	Dosage (mg/kg)	Dosing Frequenc y	Duration
Rat	Sprague- Dawley	Male & Female	Intravenou s (IV) bolus	30, 100, 200	Once weekly	4 weeks (5 doses total)

Table 2: SRK-181 Dosage in 4-Week GLP Toxicology Study (Cynomolgus Monkey)



Species	Strain	Sex	Route of Administr ation	Dosage (mg/kg)	Dosing Frequenc y	Duration
Monkey	Cynomolgu s	Male & Female	Intravenou s (IV) bolus	30, 100, 300	Once weekly	4 weeks (5 doses total)

Key Findings from Preclinical Toxicology Studies:

- SRK-181 was well-tolerated in both rats and cynomolgus monkeys at the tested doses.[3][5]
- No treatment-related adverse findings were observed in clinical observations, body weight, food consumption, or other standard toxicological endpoints.[3]
- The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 200 mg/kg in rats and 300 mg/kg in monkeys, which were the highest doses tested in the respective studies.[5]

Experimental Protocols

Below is a generalized protocol for a 4-week intravenous toxicology study based on the preclinical evaluation of SRK-181.[3] This protocol should be adapted to the specific research question and institutional guidelines.

Protocol: 4-Week Intravenous Toxicology Study of SRK-181 in Rats

1. Objective: To assess the safety and tolerability of SRK-181 following once-weekly intravenous administration for 4 weeks in Sprague-Dawley rats.

2. Materials:

- SRK-181 (appropriate formulation for IV injection)
- Vehicle control (e.g., sterile saline or as specified by the formulation)
- Sprague-Dawley rats (equal numbers of males and females)

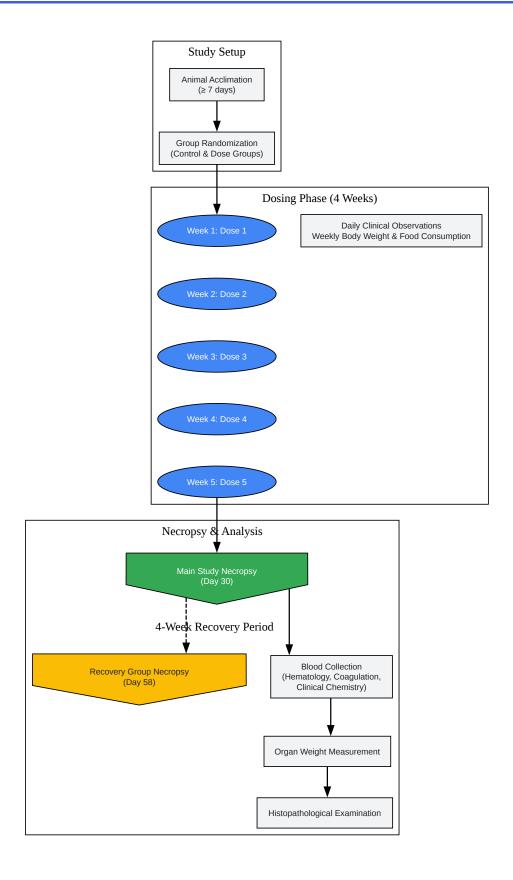
Methodological & Application





- Standard laboratory animal housing and diet
- Equipment for intravenous injection, blood collection, and clinical pathology analysis
- 3. Experimental Design:
- Animal Model: Healthy, young adult Sprague-Dawley rats.
- Group Allocation: Animals are randomly assigned to dose groups, including a vehicle control group and multiple SRK-181 dose groups (e.g., 30, 100, 200 mg/kg). A recovery group may also be included for the high dose and control groups.
- Acclimation: Animals should be acclimated to the laboratory conditions for at least 7 days prior to the start of the study.
- 4. Dosing and Administration:
- Route: Intravenous (IV) bolus injection, typically via the tail vein.
- Frequency: Once weekly for 4 consecutive weeks (a total of 5 doses).
- Volume: The injection volume should be consistent across all groups and based on the most recent body weight.





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Workflow for a 4-week in vivo toxicology study.



- 5. In-Life Monitoring and Measurements:
- Clinical Observations: Conducted daily to check for any signs of toxicity.
- · Body Weight: Measured weekly.
- Food Consumption: Measured weekly.
- Ophthalmic Examinations: Performed prior to the study and at termination.
- 6. Terminal Procedures:
- Necropsy: A full necropsy is performed on all animals. For the main study groups, this occurs
 one day after the last dose (Day 30). For recovery groups, necropsy is performed after a 4week recovery period.
- Clinical Pathology: Blood samples are collected for hematology, coagulation, and serum chemistry analysis. Urine samples are collected for urinalysis.
- Organ Weights: Key organs are weighed.
- Histopathology: A comprehensive set of tissues is collected, preserved, and examined microscopically.
- 7. Data Analysis:
- Statistical analysis is performed to compare the dose groups to the vehicle control group for all quantitative data.

Considerations for Efficacy Studies

For efficacy studies in tumor models, the dosage and administration schedule may need to be optimized. The preclinical toxicology data provide a starting point for selecting safe and well-tolerated doses. Efficacy studies may involve co-administration with other therapies, such as anti-PD-1 antibodies, as has been done in the clinical development of SRK-181.[1][2] Pharmacokinetic and pharmacodynamic (PK/PD) modeling can be valuable in predicting human pharmacokinetics from preclinical data and in selecting appropriate doses for first-in-human studies.[6]



Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific experimental design. All in vivo studies should be conducted in accordance with applicable regulations and guidelines and with the approval of an Institutional Animal Care and Use Committee (IACUC).

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